molecular formula C15H8Cl3NO B1520774 2-(2,4,5-trichlorophenyl)-1H-indole-3-carbaldehyde CAS No. 1098340-33-0

2-(2,4,5-trichlorophenyl)-1H-indole-3-carbaldehyde

Cat. No.: B1520774
CAS No.: 1098340-33-0
M. Wt: 324.6 g/mol
InChI Key: OVMQYVQCDMZATB-UHFFFAOYSA-N
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Description

2-(2,4,5-trichlorophenyl)-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C15H8Cl3NO and its molecular weight is 324.6 g/mol. The purity is usually 95%.
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Biological Activity

2-(2,4,5-trichlorophenyl)-1H-indole-3-carbaldehyde is a synthetic compound belonging to the indole family. It is characterized by its unique molecular structure, which includes a trichlorophenyl group attached to an indole core with an aldehyde functional group. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis

The synthesis of this compound typically employs the Vilsmeier-Haack formylation method. This involves the reaction of indole derivatives with chlorinated phenyl groups under specific conditions that facilitate the formation of the desired aldehyde structure. The following table summarizes the key steps in its synthesis:

StepReactionConditions
1Indole + Chlorinated phenyl compoundDMF and POCl₃
2Heating and stirring70 °C for several hours
3PurificationColumn chromatography

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition zones in disc diffusion assays, suggesting its potential as an antibacterial agent.

Case Study:
In a study evaluating the antimicrobial efficacy of indole derivatives, this compound showed inhibition zones ranging from 15 mm to 25 mm against S. aureus and B. cereus, indicating robust antibacterial properties .

Anticancer Activity

The indole framework is known for its anticancer properties. This compound has been shown to inhibit tubulin polymerization, disrupting cell division in cancer cells. In vitro studies reveal that it can induce apoptosis in various cancer cell lines.

Research Findings:
A recent investigation demonstrated that derivatives of indole compounds exhibit IC50 values ranging from 2 to 11 µmol/L against multiple cancer cell lines (e.g., MCF-7 and A549). These findings suggest that this compound may be a promising candidate for further development in cancer therapy .

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and apoptosis pathways.
  • Receptor Modulation : The presence of the trichlorophenyl group enhances its interaction with various receptors implicated in inflammatory responses.

Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against S. aureus, E. coli, etc.
AnticancerInduces apoptosis; inhibits tubulin polymerization
Anti-inflammatoryModulates pathways related to inflammation

Scientific Research Applications

Antimicrobial Activity

Research has indicated that indole derivatives, including 2-(2,4,5-trichlorophenyl)-1H-indole-3-carbaldehyde, exhibit antimicrobial properties. A study highlighted the synthesis of various indole derivatives that showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The presence of chlorine atoms in the structure was found to enhance antibacterial efficacy significantly .

Antiparasitic Effects

The compound has been investigated for its protective effects on the intestinal barrier against Toxoplasma gondii infection. In vivo studies demonstrated that certain indole aldehyde derivatives improved gastrointestinal motility and reduced oxidative stress markers in infected mice. This suggests potential therapeutic roles for indole derivatives in treating intestinal diseases caused by parasitic infections .

Anticancer Potential

Indole compounds are known for their anticancer properties. The structural modifications of indoles have led to the development of compounds that inhibit cancer cell proliferation. For instance, the synthesis of indole derivatives has been linked to enhanced activity against various cancer cell lines, indicating that this compound may also possess similar anticancer properties .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of synthesized indole derivatives against various bacterial strains. Among the tested compounds, those with chlorinated phenyl groups exhibited significantly lower minimum inhibitory concentrations (MICs), highlighting the importance of structural modifications in enhancing biological activity.

Case Study 2: Protective Effects Against Intestinal Pathogens

In a model studying Toxoplasma gondii, derivatives including this compound were shown to improve intestinal barrier function and reduce inflammation markers in infected mice. This research opens avenues for developing new treatments for parasitic infections affecting gut health.

Properties

IUPAC Name

2-(2,4,5-trichlorophenyl)-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl3NO/c16-11-6-13(18)12(17)5-9(11)15-10(7-20)8-3-1-2-4-14(8)19-15/h1-7,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMQYVQCDMZATB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC(=C(C=C3Cl)Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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